molecular formula C13H19NO3S2 B5613908 (4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol

(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol

Cat. No. B5613908
M. Wt: 301.4 g/mol
InChI Key: JQTILXRWHAMEEP-UHFFFAOYSA-N
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Description

“(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol” is a compound that belongs to the category of organic chemicals featuring an oxazepane ring, which is a seven-membered heterocyclic compound containing both oxygen and nitrogen. The presence of the ethylthio and thienyl groups suggests potential reactivity and applications in organic synthesis and possibly in materials science.

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from simpler molecules. Although specific synthesis routes for this compound are not directly mentioned in the literature, similar compounds have been synthesized through ring expansion methods and reactions involving sulfur-containing heterocycles (Miyawaki et al., 2004). These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to “(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol” often involves X-ray crystallography or computational modeling to determine the conformation and stereochemistry. The compound's structure likely features interactions between the sulfur atom in the ethylthio group and the nitrogen in the oxazepane ring, affecting its overall geometry and properties.

Chemical Reactions and Properties

The reactivity of this compound would be influenced by its functional groups. The presence of the thienyl and ethylthio groups suggests possible reactions including nucleophilic substitution, while the oxazepane ring could undergo ring-opening reactions under certain conditions. Compounds containing thiadiazole rings have been shown to undergo unusual reductions and dimerizations, suggesting potential reactivity pathways for the target compound as well (Miyawaki et al., 2004).

properties

IUPAC Name

(5-ethylsulfanylthiophen-2-yl)-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-2-18-12-4-3-11(19-12)13(16)14-5-6-17-9-10(7-14)8-15/h3-4,10,15H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTILXRWHAMEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(S1)C(=O)N2CCOCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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